
3-Bromo-4,5-dimethylpyridine
Vue d'ensemble
Description
3-Bromo-4,5-dimethylpyridine (3-Br-4,5-DMP) is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in a six-membered ring. 3-Br-4,5-DMP is a colorless liquid with a pungent odor, and it is highly soluble in organic solvents. It is often used as a starting material in organic synthesis, and has been investigated for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Crystal Structures and Spectroscopic Evidence
- Hydrogen Bonding in Halogenated Dimethylpyridines: The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine (a related compound) offers insights into hydrogen bonding in halogenated dimethylpyridines. This research, exploring structural and spectroscopic properties, is vital for understanding molecular interactions and bonding in such compounds (Hanuza et al., 1997).
Catalysis and Chemical Synthesis
- C(sp3)–H Alkenylation Catalysis: A study involving the use of 3-bromo-2,6-dimethylpyridine (similar to 3-Bromo-4,5-dimethylpyridine) in catalysis for C(sp3)–H alkenylation demonstrates its role in the stereoselective synthesis of trisubstituted alkenes. This highlights the compound's potential in complex organic synthesis (Lopez et al., 2016).
Novel Functionalities and Material Science
- Efficient Extraction in Ionic Liquid: Research into novel ligand functionality involving 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide (related to this compound) for extraction of UO22+ and Th4+ in ionic liquid is a significant application. This showcases the compound's relevance in material science, particularly in separation processes and nuclear science (Pandey et al., 2020).
Safety and Hazards
The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
3-Bromo-4,5-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.82 cm/s .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .
Analyse Biochimique
Biochemical Properties
3-Bromo-4,5-dimethylpyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interaction with palladium catalysts facilitates these reactions, making it a valuable reagent in synthetic chemistry.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it may impact cell function by altering the expression of specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, in Suzuki–Miyaura coupling reactions, this compound acts as a substrate that undergoes oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This interaction is crucial for the compound’s role in synthetic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and metabolic pathways. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity increases significantly . Therefore, careful dosage optimization is essential for its use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in oxidation-reduction reactions, leading to the formation of new chemical entities . These interactions are crucial for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes and distributed to different cellular compartments. It may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these processes is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level.
Propriétés
IUPAC Name |
3-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHLCQMASFRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554060 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-98-5 | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?
A1: The regioselective oxidation of this compound to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



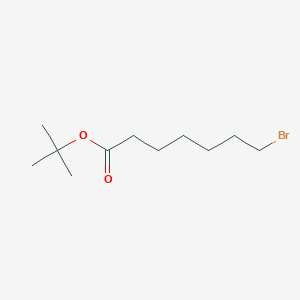
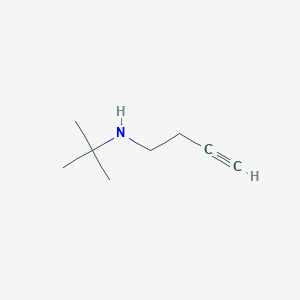
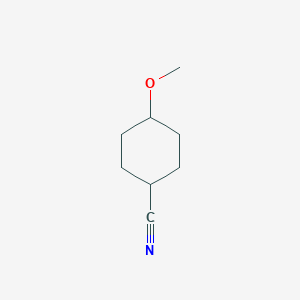
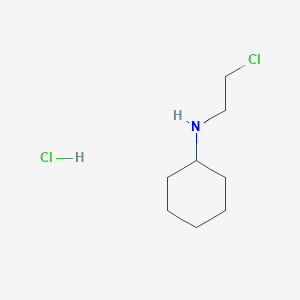

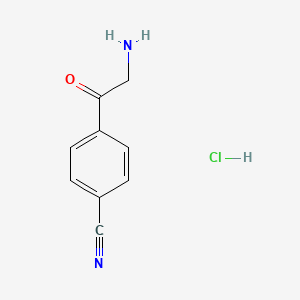
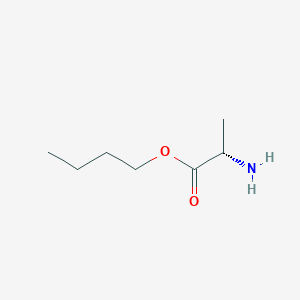

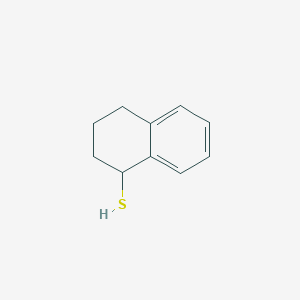
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)
